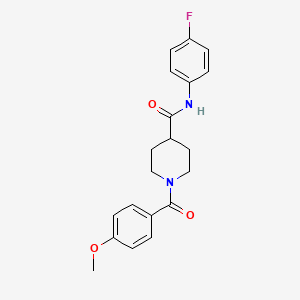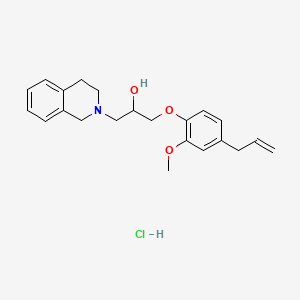![molecular formula C20H22N2O4 B5178175 3-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5178175.png)
3-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone, also known as EEQ, is a synthetic compound that has shown promising results in scientific research applications. This compound has a quinazoline core structure and an ethoxyphenoxy side chain, which makes it a potential candidate for drug development.
Wirkmechanismus
3-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone inhibits the activity of CK2 by binding to its ATP-binding site. This prevents CK2 from phosphorylating its downstream targets, which are involved in cell survival and proliferation. 3-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone also induces apoptosis in cancer cells by activating the caspase cascade, which is a series of proteases that cleave various cellular proteins and ultimately lead to cell death.
Biochemical and Physiological Effects
3-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone has been shown to have several biochemical and physiological effects. It inhibits the growth of cancer cells, induces apoptosis, and reduces the expression of various proteins that are involved in cancer cell survival and proliferation. 3-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone also inhibits the activity of CK2, which has been implicated in various diseases, including cancer, Alzheimer's disease, and viral infections.
Vorteile Und Einschränkungen Für Laborexperimente
3-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It is also stable and has a long shelf life, which makes it easy to store and transport. However, 3-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone also has some limitations. It has low solubility in water, which makes it difficult to use in certain experiments. It also has low bioavailability, which means that it may not be effective in vivo.
Zukünftige Richtungen
There are several future directions for the study of 3-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone. One potential direction is the development of analogs of 3-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone that have improved solubility and bioavailability. Another direction is the study of 3-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone in combination with other anti-cancer drugs, which may enhance its effectiveness. Additionally, the study of 3-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone in animal models of cancer may provide valuable insights into its potential use in cancer treatment. Finally, the study of the role of CK2 in other diseases, such as Alzheimer's disease and viral infections, may lead to the development of new therapies.
Synthesemethoden
The synthesis of 3-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone involves the reaction between 4-ethoxyphenol and 2-(2-bromoethoxy)ethylamine in the presence of sodium hydride. This reaction produces 2-(4-ethoxyphenoxy)ethylamine, which is then reacted with 2-(2-chloroethoxy)ethyl chloroformate to produce 3-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone. The overall yield of this synthesis method is around 50%.
Wissenschaftliche Forschungsanwendungen
3-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 3-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone exerts its anti-cancer effects by inhibiting the activity of the protein kinase CK2, which plays a crucial role in cancer cell survival and proliferation. 3-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone also induces apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
3-[2-[2-(4-ethoxyphenoxy)ethoxy]ethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-2-25-16-7-9-17(10-8-16)26-14-13-24-12-11-22-15-21-19-6-4-3-5-18(19)20(22)23/h3-10,15H,2,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPBNKJSPQNLQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCOCCN2C=NC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl[2-(2,3,5-trimethylphenoxy)ethyl]amine oxalate](/img/structure/B5178117.png)
![11-(4-fluorophenyl)-3,3-dimethyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5178121.png)


![2,2,3,3-tetrafluoropropyl 4-[(2,4-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B5178139.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]propanamide](/img/structure/B5178151.png)
![2-chloro-N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B5178152.png)


![1-(4-bromobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5178174.png)
![3-({[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5178177.png)
![3-chloro-N-[3-(dimethylamino)propyl]-4-methylbenzamide](/img/structure/B5178183.png)